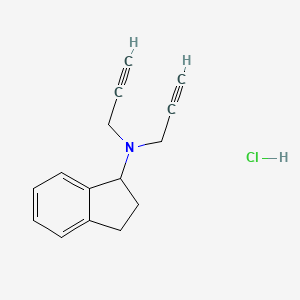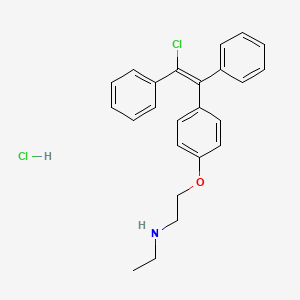
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide
Übersicht
Beschreibung
Synthesis Analysis
The fatty acid amide compound N-(2-Hydroxyethyl)hexadecanamide (Palmitoylethanolamide; PEA) was identified using antioxidant activity-guided fractionation assisted with tandem liquid chromatography coupled with quadrupole time of flight mass spectrometry, Fourier transform-infrared spectroscopy, time-of-flight mass spectrometry, and nuclear magnetic resonance .Molecular Structure Analysis
The molecular formula of 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide is C18H33D4NO2 . The molecular weight is 303.52 . The InChI Key is HXYVTAGFYLMHSO-YQUBHJMPSA-N.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 0.9±0.1 g/cm3 and a boiling point of 461.5±28.0 °C at 760 mmHg . The flash point is 232.9±24.0 °C . The vapour pressure is 0.0±2.6 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen
Phase Transformation in Normal Hexadecanamide
Normal hexadecanamide, a structurally similar compound to 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, undergoes a phase transformation involving changes in hydrocarbon chain configuration. X-ray, thermal analysis, infrared absorption, and proton magnetic resonance studies have provided insights into the mechanism of this transformation, highlighting the significance of the hydrocarbon chain's twisting vibration (Sakurai & Yabe, 1958).
Labdane Diterpenoids Research
Research into labdane diterpenoids, a class of compounds that includes analogs to this compound, reveals their potential for inhibiting cell lines like HeLa and MCF-7. This discovery is critical for understanding the compound's relevance in cancer treatment (Farimani & Miran, 2014).
Synthesis and ADME of Nexavar™
The synthesis of Nexavar™, including its labeled metabolites, provides insight into the applications of similar compounds in drug absorption, distribution, metabolism, and excretion (ADME) studies. This research is crucial for developing new drugs and understanding their metabolic pathways (Pleiss, Gerisch, & Seidel, 2006).
Alkane Transformation by Sulfate-Reducing Bacteria
Studies on alkane-degrading sulfate-reducing bacteria have shown how alkanes, including compounds similar to this compound, are transformed into fatty acids. This research helps in understanding biodegradation and environmental remediation processes (So, Phelps, & Young, 2003).
Fast Motional Correlation Time Measurements from ESR Spectra
The analysis of fast motional correlation times using ESR spectra of perdeuterated, normal nitroxide radicals offers valuable insights into the dynamics of molecules like this compound. This research aids in understanding molecular behavior in various environments (Shetty & Lee, 1985).
Synthesis of β3 Adrenergic Receptor Agonist and Its Metabolites
Research on the synthesis of β3 adrenergic receptor agonists, including their carbon-14 and deuterium labeled metabolites, provides insights relevant to the pharmacological applications of related compounds (Czeskis & Wheeler, 2005).
Environmental 14C Production Rate Measurement
Studies measuring the atmospheric production rate of 14C near Earth's surface highlight the significance of isotopic research in environmental science, which can be applied to compounds like this compound (Mak, Brenninkmeijer, & Southon, 1999).
Analysis of Glucocerebrosidase Activity
Research analyzing glucocerebrosidase activity using radiolabeled substrates has implications for understanding enzymatic activity and disease mechanisms relevant to compounds like this compound (Meivar-Levy, Horowitz, & Futerman, 1994).
Synthesis of Macrolactams with Cytotoxic Activity
The synthesis of macrolactams and their cytotoxic activity provides valuable information for the development of new therapeutic agents, relevant to derivatives of this compound (Gentile et al., 2000).
Wirkmechanismus
Target of Action
Palmitoyl Ethanolamide-d4 (PEA-d4), also known as 14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide, is an endogenous fatty acid amide . The primary targets of PEA-d4 are the peroxisome proliferator-activated receptor alpha (PPAR-α) , and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA-d4 selectively activates PPAR-α . This interaction inhibits antigen-induced serotonin release from RBL-2H3 cells . The presence of PEA-d4 enhances anandamide activity by an "entourage effect" .
Biochemical Pathways
PEA-d4 plays a central role in numerous biological processes, including pain, inflammation, and lipid metabolism . It is involved in the down-regulation of activation of mast cells , which are key players in inflammation and allergic reactions.
Result of Action
PEA-d4 has been shown to have anti-inflammatory , anti-nociceptive , neuroprotective , and anticonvulsant properties . It prevents decreases in paw withdrawal latency in a radiant heat hypersensitivity test . It also inhibits tonic convulsions induced by pentylenetetrazole (PTZ) in rats when administered at a dose of 40 mg/kg .
Zukünftige Richtungen
14,14,15,15-Tetradeuterio-N-(2-hydroxyethyl)hexadecanamide has been employed in various biophysical studies, including investigating the structure and dynamics of lipid membranes and studying the interaction of proteins with membranes. Understanding how proteins interact with membranes is crucial for elucidating various cellular processes. This compound holds great potential for future therapeutics .
Eigenschaften
IUPAC Name |
14,14,15,15-tetradeuterio-N-(2-hydroxyethyl)hexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h20H,2-17H2,1H3,(H,19,21)/i2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYVTAGFYLMHSO-RRVWJQJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])CCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693946 | |
| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1159908-45-8 | |
| Record name | N-(2-Hydroxyethyl)(14,14,15,15-~2~H_4_)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-cyclopentyl-N-[(1R)-1-phenylethyl]ethanimine](/img/structure/B568847.png)
![[3-(5-Methyl-2-methylsulfonyloxyphenyl)-3-phenylpropyl] methanesulfonate](/img/structure/B568848.png)

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)








